

Carvotanacetone: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvotanacetone

Cat. No.: B1241184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for **Carvotanacetone** and general safety principles for flammable liquid ketones. Due to a lack of comprehensive toxicological data for **Carvotanacetone**, a thorough risk assessment should be conducted before handling, and all procedures should be performed with caution in a controlled environment.

Chemical and Physical Properties

Carvotanacetone is a naturally occurring monoterpenoid and a derivative of carvone.^[1] It is classified as a p-menthane monoterpenoid.^{[1][2][3]} Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one[4]
Synonyms	(+)-Carvotanacetone, p-Menth-6-en-2-one, (S)-(+)-[5]
CAS Number	499-71-8[2][3][5]
Molecular Formula	C ₁₀ H ₁₆ O[2][3][4]
Molecular Weight	152.23 g/mol [4]
SMILES	CC1=CC--INVALID-LINK--C(C)C[4]

Table 2: Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic minty aroma	[1]
Boiling Point	Approximately 190 °C	[1]
Specific Gravity	0.93510 @ 25.00 °C	[5]
Solubility	Soluble in organic solvents like ethanol and ether; slightly soluble in water.	[1]
Vapor Pressure	0.071 mmHg @ 25.00 °C (estimated)	[5]
Flash Point	195.00 °F (90.56 °C) (estimated)	[5]

Hazard Identification and Toxicological Information

Comprehensive toxicological data for **Carvotanacetone**, including LD50 and LC50 values, is not readily available in the public domain. Therefore, it should be handled as a compound with

unknown toxicity, and exposure should be minimized. As a ketone and a potential skin and eye irritant, appropriate precautions must be taken.

Table 3: Toxicological Data Summary

Endpoint	Value
Acute Oral Toxicity (LD50)	Data not available
Acute Dermal Toxicity (LD50)	Data not available
Acute Inhalation Toxicity (LC50)	Data not available
Skin Corrosion/Irritation	Data not available; assume to be an irritant.
Serious Eye Damage/Irritation	Data not available; assume to be an irritant. [6] [7] [8]
Respiratory or Skin Sensitization	Data not available
Germ Cell Mutagenicity	Data not available
Carcinogenicity	Data not available
Reproductive Toxicity	Data not available
STOT-Single Exposure	Data not available
STOT-Repeated Exposure	Data not available
Aspiration Hazard	Data not available

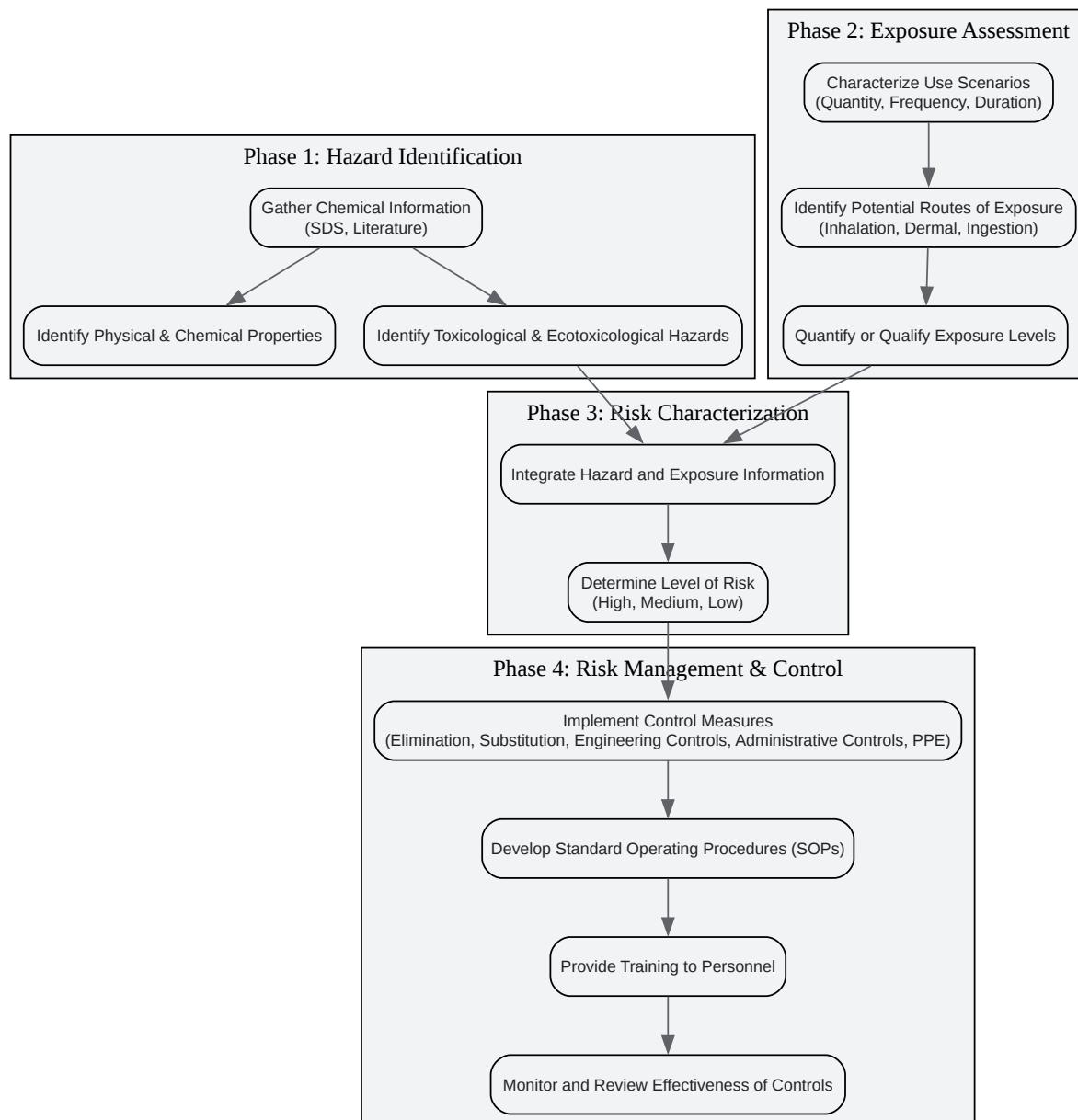
Experimental Protocols for Safety Assessment

Due to the lack of specific experimental data for **Carvotanacetone**, this section outlines the general methodologies based on OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These protocols are the international standard for determining the safety of chemicals.

3.1. Determination of Flash Point (OECD TG 109)

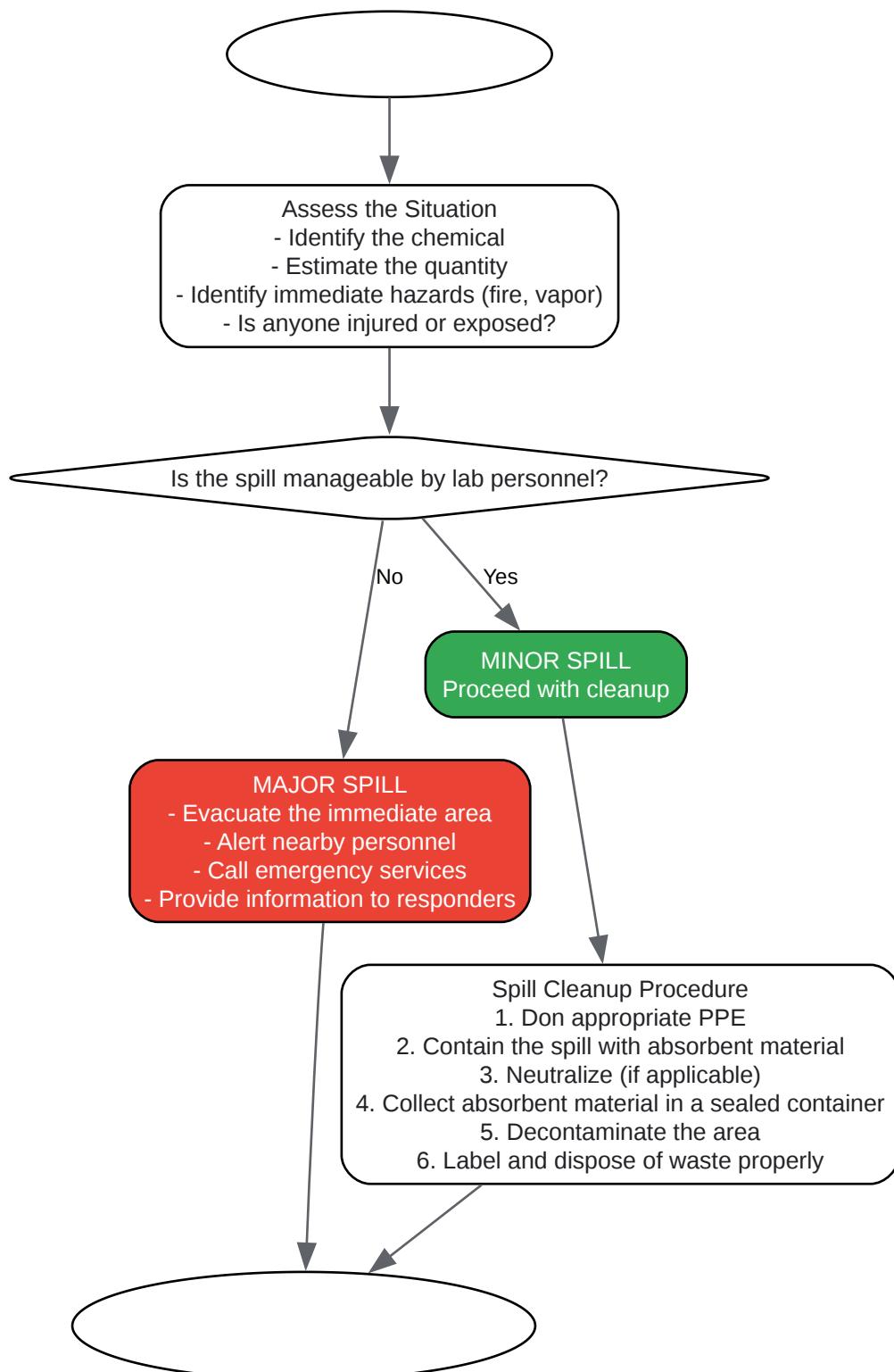
- Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.
- Apparatus: A closed-cup apparatus (e.g., Pensky-Martens or Abel) is typically used.
- Methodology:
 - A sample of **Carvotanacetone** is placed in the test cup of the apparatus.
 - The sample is heated at a slow, constant rate with stirring.
 - An ignition source is directed into the vapor space of the cup at regular temperature intervals.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

3.2. Acute Dermal Irritation/Corrosion (OECD TG 404)


- Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
- Animal Model: Albino rabbit.
- Methodology:
 - A small area of the animal's fur is clipped.
 - A 0.5 mL aliquot of **Carvotanacetone** is applied to a small gauze patch, which is then applied to the clipped skin.
 - The patch is covered with an occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
 - The severity of the reactions is scored according to a standardized grading system.

3.3. Acute Eye Irritation/Corrosion (OECD TG 405)

- Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.
- Animal Model: Albino rabbit.
- Methodology:
 - A 0.1 mL sample of **Carvotanacetone** is instilled into the conjunctival sac of one eye of the test animal. The other eye remains untreated and serves as a control.
 - The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
 - The severity of the lesions is scored according to a standardized scale.


Workflow and Process Visualizations

4.1. Chemical Safety Assessment Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for conducting a comprehensive chemical safety assessment.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

4.2. Chemical Spill Response Flowchart

[Click to download full resolution via product page](#)

Caption: A decision-making flowchart for responding to a chemical spill in a laboratory setting.

[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Handling and Storage

5.1. Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.
- Skin Protection:
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The choice of glove material should be based on the specific breakthrough time and permeation rate for ketones.
 - Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
- Respiratory Protection: If working in an area with poor ventilation or where vapor concentrations may exceed exposure limits, use a properly fitted respirator with an organic vapor cartridge.

5.2. Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure an eyewash station and safety shower are readily accessible.

5.3. Safe Handling Practices

- Avoid contact with skin, eyes, and clothing.
- Do not breathe vapors or mists.
- Keep away from heat, sparks, and open flames.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Ground and bond containers when transferring material to prevent static discharge.[\[22\]](#)
- Use non-sparking tools.

5.4. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
- Store in a flammable liquids storage cabinet.

First Aid Measures

6.1. Inhalation

- Move the person to fresh air.
- If breathing is difficult, give oxygen.
- If breathing has stopped, give artificial respiration.
- Seek immediate medical attention.

6.2. Skin Contact

- Immediately remove contaminated clothing.
- Flush skin with plenty of water for at least 15 minutes.
- Seek medical attention if irritation develops or persists.

6.3. Eye Contact

- Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
- Remove contact lenses if present and easy to do.

- Seek immediate medical attention.

6.4. Ingestion

- Do NOT induce vomiting.
- Rinse mouth with water.
- Never give anything by mouth to an unconscious person.
- Seek immediate medical attention.

Fire Fighting Measures

7.1. Suitable Extinguishing Media

- Dry chemical powder.
- Alcohol-resistant foam.
- Carbon dioxide (CO₂).
- Water spray (for cooling containers, but may be ineffective for extinguishing the fire).[23]

7.2. Unsuitable Extinguishing Media

- Do not use a solid water stream as it may spread the fire.[23]

7.3. Specific Hazards Arising from the Chemical

- Flammable liquid and vapor.
- Vapors are heavier than air and may travel to a source of ignition and flash back.
- Containers may explode when heated.
- Combustion may produce carbon monoxide and carbon dioxide.

7.4. Protective Equipment and Precautions for Firefighters

- Wear self-contained breathing apparatus (SCBA) and full protective clothing.
- Move containers from the fire area if you can do so without risk.
- Use water spray to cool unopened containers.

Accidental Release Measures

8.1. Personal Precautions, Protective Equipment, and Emergency Procedures

- Evacuate personnel to a safe area.
- Eliminate all ignition sources.
- Wear appropriate personal protective equipment (see Section 5.1).
- Ensure adequate ventilation.

8.2. Environmental Precautions

- Prevent further leakage or spillage if safe to do so.
- Do not let the product enter drains.

8.3. Methods and Materials for Containment and Cleaning Up

- Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).
- Collect the absorbed material into a suitable, labeled container for disposal.
- Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Considerations

- Dispose of waste in accordance with local, state, and federal regulations.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Do not dispose of down the drain.[\[25\]](#)[\[26\]](#)
- Contaminated absorbent material should be treated as hazardous waste.[\[27\]](#)

- Contact a licensed professional waste disposal service to dispose of this material.[[27](#)][[28](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Carvotanacetone (EVT-1574334) [[evitachem.com](#)]
- 2. Page loading... [[wap.guidechem.com](#)]
- 3. carvotanacetone | 499-71-8 [[chemicalbook.com](#)]
- 4. Carvotanacetone | C10H16O | CID 6432475 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 5. carvotan acetone, 499-71-8 [[thegoodsentscompany.com](#)]
- 6. Pathology of ocular irritation with acetone, cyclohexanol, parafluoroaniline, and formaldehyde in the rabbit low-volume eye test - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 7. researchgate.net [[researchgate.net](#)]
- 8. Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 channels - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 9. fldata.com [[fldata.com](#)]
- 10. Steps to Completing a Chemical Assessment [[iprotectu.com](#)]
- 11. besmart.ie [[besmart.ie](#)]
- 12. saltegra.com [[saltegra.com](#)]
- 13. blog.storemasta.com.au [[blog.storemasta.com.au](#)]
- 14. oehs.tulane.edu [[oehs.tulane.edu](#)]
- 15. Spill Response Flow Chart – Area 3 Environmental Response Unit [[area3eru.com](#)]
- 16. security.ku.edu.tr [[security.ku.edu.tr](#)]
- 17. jabsom.hawaii.edu [[jabsom.hawaii.edu](#)]
- 18. ehs.yale.edu [[ehs.yale.edu](#)]
- 19. ehs.okstate.edu [[ehs.okstate.edu](#)]

- 20. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 21. blog.storemasta.com.au [blog.storemasta.com.au]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. chemicals.co.uk [chemicals.co.uk]
- 24. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 25. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 26. otago.ac.nz [otago.ac.nz]
- 27. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 28. vumc.org [vumc.org]
- To cite this document: BenchChem. [Carvotanacetone: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241184#carvotanacetone-safety-and-handling-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com